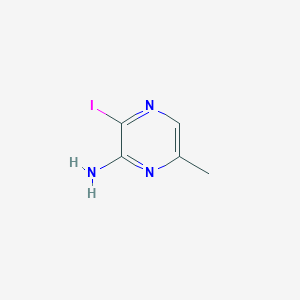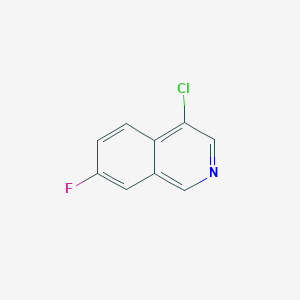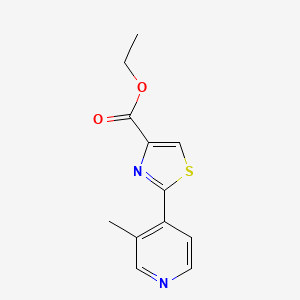
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and substituted thiazole derivatives with various functional groups.
科学研究应用
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-Methylpyridin-3-yl)thiazole-4-carboxylate
- Ethyl 2-(3-Methylpyridin-2-yl)thiazole-4-carboxylate
- Ethyl 2-(3-Methylpyridin-5-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its biological activity and chemical reactivity. The position of the methyl group and the ester functionality can significantly affect its interaction with biological targets and its overall pharmacokinetic properties .
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
ethyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-6-8(9)2/h4-7H,3H2,1-2H3 |
InChI 键 |
NYZVFCIGVSUCCR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


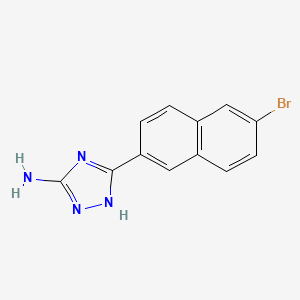
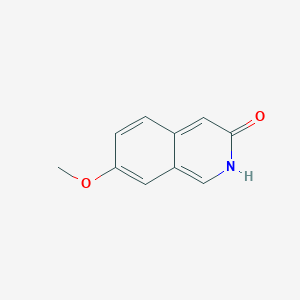


![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
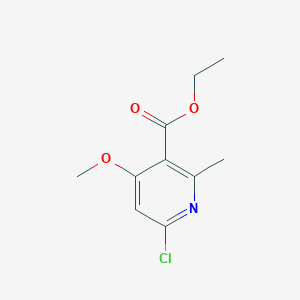

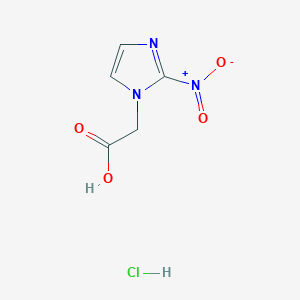
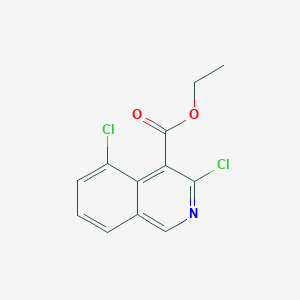
![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
